REACTION_CXSMILES
|
COC1C=CC=C(OC)C=1.C(Cl)(=O)C1C=CC=CC=1.[Cl-].[Al+3].[Cl-].[Cl-].C(C1C=CC=CC=1)(=O)C1C=CC=CC=1.C(O)C#C.C1C2C(=CC=CC=2)C=CC=1O.[C:53]1([C:59]2([C:73]3[CH:78]=[CH:77][C:76]([O:79][CH3:80])=[CH:75][C:74]=3[O:81][CH3:82])[O:64]C3C=CC4C(C=3C=C2)=CC=CC=4)[CH:58]=[CH:57][CH:56]=[CH:55][CH:54]=1>C(=S)=S.C1(C)C=CC=CC=1>[CH3:82][O:81][C:74]1[CH:75]=[C:76]([O:79][CH3:80])[CH:77]=[CH:78][C:73]=1[C:59]([C:53]1[CH:58]=[CH:57][CH:56]=[CH:55][CH:54]=1)=[O:64] |f:2.3.4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=CC(=CC=C1)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(=S)=S
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
11.4 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C#C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C#C)O
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
C1=C(C=CC2=CC=CC=C12)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
3-phenyl-3-(2,4-dimethoxyphenyl)-3H-naphtho[2,1-b]pyran
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C1(C=CC2=C(O1)C=CC1=CC=CC=C12)C1=C(C=C(C=C1)OC)OC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The resulting slurry was refluxed for 3 hours
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The alumina was separated from the reaction mixture
|
Type
|
WASH
|
Details
|
washed with toluene until no more
|
Type
|
EXTRACTION
|
Details
|
photochromic was extracted
|
Type
|
CUSTOM
|
Details
|
the toluene solvent removed on a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
The residue was chromatographed on silica using
|
Type
|
ADDITION
|
Details
|
a 4:1 mixture of hexane and ethyl acetate as elutant
|
Type
|
CUSTOM
|
Details
|
re-chromatographed
|
Type
|
ADDITION
|
Details
|
a 3:7 mixture of hexane and chloroform as elutant
|
Type
|
CUSTOM
|
Details
|
The photochromic product readily crystallized from hexane
|
Type
|
CUSTOM
|
Details
|
were obtained
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C(=O)C2=CC=CC=C2)C=CC(=C1)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |